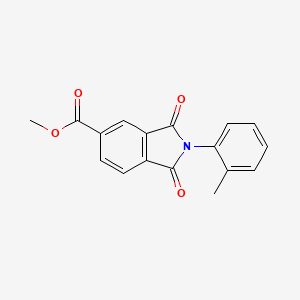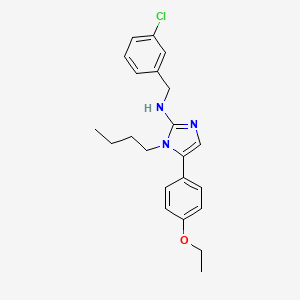![molecular formula C23H30N2O2 B11563076 4-(nonyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11563076.png)
4-(nonyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(nonyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is a chemical compound with a complex structure. It belongs to the class of hydrazides, which are derivatives of hydrazine (N2H4). The compound’s systematic name reflects its composition: it contains a benzene ring (benzo-) with a hydrazide functional group (-hydrazide) attached to it. The nonyloxy group (C9H19O-) and the phenylmethylidene group (C7H7-) further modify the structure.
Preparation Methods
Synthetic Routes: The synthesis of 4-(nonyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide involves several steps. While I don’t have specific details on this compound, a typical synthetic route might include the following:
Hydrazinolysis of Benzoyl Chloride: Benzoyl chloride (C6H5COCl) reacts with hydrazine (N2H4) to form the benzohydrazide intermediate.
Alkylation with Nonyl Alcohol: The benzohydrazide intermediate is then reacted with nonyl alcohol (C9H19OH) to introduce the nonyloxy group.
Condensation with Benzaldehyde: The final step involves condensation of the modified benzohydrazide with benzaldehyde (C6H5CHO) to form the desired compound.
Industrial Production: Industrial-scale production methods may vary, but the principles remain similar. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
4-(nonyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially forming imines or other oxidation products.
Reduction: Reduction of the imine group could yield the corresponding amine.
Substitution: The nonyloxy group can be substituted under appropriate conditions.
Reagents and Conditions: Common reagents include hydrazine, aldehydes, and alcohols. Reaction conditions depend on the specific transformation.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a reagent for derivatization or as a building block in organic synthesis.
Biology: It may have bioactive properties, warranting investigation in drug discovery.
Medicine: Potential antimicrobial, antitumor, or anti-inflammatory effects.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare 4-(nonyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide with related hydrazides, considering factors like lipophilicity, reactivity, and biological activity.
Remember that this information is based on general knowledge, and specific studies or patents may provide more detailed insights
Properties
Molecular Formula |
C23H30N2O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-nonoxybenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-2-3-4-5-6-7-11-18-27-22-16-14-21(15-17-22)23(26)25-24-19-20-12-9-8-10-13-20/h8-10,12-17,19H,2-7,11,18H2,1H3,(H,25,26)/b24-19+ |
InChI Key |
WZXVCZJFMMMPHJ-LYBHJNIJSA-N |
Isomeric SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate](/img/structure/B11562996.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11563011.png)

![N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11563024.png)

![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563036.png)
![4-{(E)-[(2,4-dimethylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11563042.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11563045.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11563050.png)
![4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)](/img/structure/B11563052.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563058.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11563061.png)

![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11563064.png)
